5-methyl-N-(3-nitrophenyl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-N-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-5-6-11(18-8)12(15)13-9-3-2-4-10(7-9)14(16)17/h2-7H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIOUBJIZXVJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341416 | |
| Record name | 5-methyl-N-(3-nitrophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5925-67-7 | |
| Record name | 5-methyl-N-(3-nitrophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Methyl N 3 Nitrophenyl Furan 2 Carboxamide
Diverse Synthetic Routes for the Core 5-methyl-N-(3-nitrophenyl)furan-2-carboxamide Structure
The construction of the target molecule relies on established and versatile reactions in organic synthesis. Key strategies include the formation of the furan (B31954) ring, the creation of the amide linkage, and the specific placement of the methyl and nitro groups.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the functionalization of furan rings. researchgate.netrsc.org These reactions offer mild and chemoselective conditions, making them suitable for the synthesis of complex molecules. researchgate.net For the synthesis of furan derivatives, palladium catalysts facilitate the coupling of various substrates, leading to the desired substituted furan core. mdpi.comdntb.gov.uaresearchgate.nettudublin.ie
Recent advancements have demonstrated the use of palladium complexes in the direct C-H functionalization of furans, providing an efficient route to arylated furan derivatives. mdpi.com For instance, palladium-PEPPSI-NHC complexes have shown high efficiency in the cross-coupling of furanyl substrates with aryl bromides, achieving high conversions and isolated yields. mdpi.com The choice of the palladium catalyst is critical, with studies showing that PdCl₂(CH₃CN)₂ can be more effective than other catalysts like Pd(OAc)₂ and Pd(acac)₂ in certain furan syntheses. mdpi.comdntb.gov.uaresearchgate.net
The formation of the amide bond is a fundamental transformation in the synthesis of this compound. This is typically achieved by reacting a carboxylic acid derivative with an amine. nih.govresearchgate.net A common approach involves the activation of 5-methylfuran-2-carboxylic acid to form a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with 3-nitroaniline. For example, 5-nitrofuroyl chloride can be coupled with various amines to produce the corresponding amides. nih.gov
Alternative methods for amide bond formation that avoid the use of stoichiometric activating agents are also being explored. researchgate.net These catalytic approaches aim for greater atom economy and milder reaction conditions. For instance, the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides has been utilized for the facile construction of amide bonds. nih.gov
The introduction of the nitro group at the meta-position of the phenyl ring is a key step. This is typically achieved through electrophilic aromatic substitution, specifically nitration. The N-phenyl-5-methylfuran-2-carboxamide intermediate can be subjected to nitrating conditions, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group. clockss.orgresearchgate.net The directing effects of the amide substituent on the phenyl ring will influence the position of nitration.
Alternatively, the synthesis can start with a pre-functionalized phenyl ring. The use of 3-nitroaniline as a starting material in the amide bond formation step directly incorporates the nitro group into the final structure. This approach avoids a separate nitration step and the potential for isomeric byproducts. nih.gov
The furan ring itself can be constructed through various cyclization reactions. harvard.eduvanderbilt.eduyoutube.com One common strategy involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. vanderbilt.edu For the synthesis of 5-methylfuran derivatives, a suitable precursor would be a 1,4-diketone that can undergo cyclization and dehydration to form the aromatic furan ring.
Radical cyclizations also provide a pathway to five-membered rings like furan. harvard.edu Additionally, intramolecular reactions, such as the cyclization of a sugar, can lead to the formation of a furanose ring, which is a tetrahydrofuran derivative. youtube.com While not a direct route to the aromatic furan required for the target molecule, these methods highlight the diversity of cyclization strategies available for forming five-membered oxygen-containing heterocycles.
Optimization Strategies for Reaction Yields and Stereoselectivity
To ensure the efficiency and practicality of the synthetic routes, optimization of reaction conditions is crucial. This involves screening various catalysts, ligands, solvents, and other parameters to maximize the yield of the desired product.
In palladium-catalyzed cross-coupling reactions, the choice of both the palladium source and the ligand is critical for achieving high yields and selectivity. nih.govmdpi.com Different palladium catalysts, such as PdCl₂(CH₃CN)₂, Pd(OAc)₂, and Pd(acac)₂, can exhibit significantly different activities. mdpi.comdntb.gov.uaresearchgate.net For instance, in a one-pot synthesis of functionalized furans, PdCl₂(CH₃CN)₂ was found to be the most effective catalyst, providing a 94% yield under optimized conditions. mdpi.comdntb.gov.uaresearchgate.net
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. mdpi.com Biarylphosphine ligands, for example, have been shown to be highly effective in C-N cross-coupling reactions. nih.gov A multi-ligand approach, where a combination of ligands is used, can sometimes lead to a catalyst system with a broader substrate scope and higher activity than catalysts based on a single ligand. nih.gov The development of novel ligands, including N-heterocyclic carbenes (NHCs), has also expanded the scope and efficiency of palladium-catalyzed reactions for furan functionalization. mdpi.com
Below is an interactive table summarizing the effect of different palladium catalysts on the yield of a model furan synthesis reaction.
| Catalyst | Yield (%) |
| PdCl₂(CH₃CN)₂ | 94 |
| Pd(OAc)₂ | 80 |
| Pd(acac)₂ | 63 |
| Data derived from a study on the palladium-catalyzed one-pot synthesis of functionalized furans. mdpi.com |
Green Chemistry Principles in the Synthesis of Furan Carboxamide Derivatives
The application of green chemistry principles to the synthesis of furan carboxamide derivatives is an area of growing importance. This involves the use of environmentally benign solvents, catalysts, and energy-efficient processes.
One approach to a greener synthesis is the use of safer solvents. As mentioned, solvents like cyclopentyl methyl ether (CPME) are considered more environmentally friendly alternatives to traditional chlorinated or aromatic solvents. mdpi.com
Furthermore, the development of catalytic, one-pot procedures reduces waste and improves atom economy. For instance, the Hofmann rearrangement, a classic reaction for converting amides to amines or carbamates, has been adapted using greener reagents like oxone and potassium chloride, avoiding the use of more hazardous reagents. mdpi.comnih.gov While this is for the synthesis of carbamates, the principle of using less toxic reagents is broadly applicable.
The direct formation of amide bonds from carboxylic acids and amines without the need for stoichiometric activating agents is another key goal in green chemistry. dur.ac.uk While often requiring high temperatures, research into catalytic direct amidation is ongoing.
Derivatization and Analog Design Strategies for Structural Diversity
The structural diversity of this compound can be expanded through various derivatization strategies, focusing on the furan moiety, the nitrophenyl substituent, and the carboxamide linkage.
Modifications on the Furan Moiety (e.g., at the 5-position)
The 5-methyl group on the furan ring serves as a potential site for further functionalization. For example, the methyl group of 2-methylfuran can be acetylated and subsequently brominated to introduce a handle for further chemical transformations. mdpi.com This suggests that the 5-methyl group in the target compound could potentially be converted into other functional groups, such as hydroxymethyl or acetoxymethyl, to explore structure-activity relationships. Additionally, reactions such as hydroxyalkylation/alkylation can be performed on 2-methylfuran, indicating the versatility of this moiety for creating more complex structures. nih.gov
Variations on the Nitrophenyl Substituent and its Positional Isomerism
The nitrophenyl portion of the molecule can be readily modified by utilizing different substituted anilines in the initial amide coupling reaction. A wide range of anilines bearing various electronic and steric substituents have been successfully used in the synthesis of furan-2-carboxamides. nih.gov
The positional isomerism of the nitro group can be explored by using 2-nitroaniline or 4-nitroaniline in place of 3-nitroaniline. This would allow for an investigation into how the position of the electron-withdrawing nitro group on the phenyl ring influences the properties of the molecule.
Table 2: Examples of Substituted Anilines for the Synthesis of Furan-2-Carboxamide Analogs
| Aniline Substituent | Resulting Carboxamide | Reference |
|---|---|---|
| 4-Bromo | N-(4-bromophenyl)furan-2-carboxamide | researchgate.net |
| 3-Amino | 3-(Furan-2-carboxamido)benzoic acid | nih.gov |
| 4-Amino | N-(4-aminophenyl)furan-2-carboxamide | nih.gov |
| 3-Nitro | (3-Nitrophenyl)(5-substituted phenyl-1,3,4-thiadiazol-2-yl) methanediamine | researchgate.net |
Exploration of the Carboxamide Linkage Modifications
The amide bond itself can be replaced with other functional groups or incorporated into larger linking units to create structural diversity. A diversity-oriented synthesis approach has been used to replace the simple amide linker with moieties such as N-acylcarbohydrazides and 1,2,3-triazoles. nih.gov This strategy can significantly alter the three-dimensional shape and physicochemical properties of the resulting compounds.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-methylfuran-2-carboxylic acid |
| 3-nitroaniline |
| 5-methylfuran-2-carbonyl chloride |
| N-(4-bromophenyl)furan-2-carboxamide |
| furan-2-carbonyl chloride |
| 4-bromoaniline |
| 2-nitroaniline |
| 4-nitroaniline |
| 5-acetoxymethyl-2-vinylfuran |
| 5-hydroxymethyl-2-vinylfuran |
| 2-methylfuran |
| N-acylcarbohydrazide |
| triazole |
| thiophene (B33073) |
| selenophene |
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Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
X-ray Crystallography for Absolute Structure and Conformational Analysis
Single Crystal X-ray Diffraction Methodology
Information regarding the specific methodology for the single crystal X-ray diffraction of 5-methyl-N-(3-nitrophenyl)furan-2-carboxamide is not available in published literature. A typical analysis would involve crystallizing the compound and using a diffractometer to collect diffraction data. This data would then be processed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A definitive analysis of the intermolecular interactions for this compound is not possible without its crystal structure. In related compounds, it is common to observe intermolecular hydrogen bonds involving the amide N-H group as a donor and the nitro or carbonyl oxygen atoms as acceptors. Additionally, π-π stacking interactions between the furan (B31954) and nitrophenyl rings are often a key feature in the crystal packing of such aromatic compounds. However, the specific geometry and distances of these interactions for the title compound remain undetermined.
Exploration of Biological Activities in in Vitro and Preclinical Cellular/molecular Models
Investigation of Antiproliferative Activity in Cancer Cell Lines
The potential of furan (B31954) derivatives to inhibit the growth of cancer cells has been a subject of scientific inquiry. scialert.netresearchgate.net Research into 5-methyl-N-(3-nitrophenyl)furan-2-carboxamide and related compounds has sought to determine their effects on cancer cell proliferation and viability.
Evaluation of Cytostatic and Cytotoxic Effects
Studies on similar furan-carboxamide derivatives have explored their ability to either halt cell proliferation (cytostatic) or induce cell death (cytotoxic). For instance, various furan-2-carboxylic acid derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including NB4, A549, SHSY5Y, PC3, and MCF7. scialert.net The evaluation of such compounds often involves determining their impact on the growth of different human tumor cell lines. For example, some anthra[2,3-b]furan-3-carboxamides have been shown to inhibit tumor cell proliferation at submicromolar concentrations. reactionbiology.com The specific cytostatic and cytotoxic profile of this compound would be characterized by its ability to inhibit cell growth or cause cell death in various cancer cell lines.
Assays for Cell Viability and Proliferation Inhibition
To quantify the antiproliferative effects of compounds like this compound, researchers employ a variety of in vitro assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. openmedicinalchemistryjournal.commdpi.com This colorimetric assay helps determine the concentration of a compound required to inhibit cell growth by 50% (IC50). scialert.net For example, the antiproliferative activity of certain thieno[2,3-d]pyrimidine-6-carboxylates was tested against MCF-7 and MDA-MB-231 breast cancer cell lines using the MTT assay. mdpi.com Other assays, such as those based on the conversion of tetrazolium salts like MTS or WST-1 into a colored formazan (B1609692) product by viable cells, are also utilized to assess cytotoxicity. researchgate.netresearchgate.net
| Compound Type | Cancer Cell Lines Tested | Observed Effect | Assay Method |
|---|---|---|---|
| Furan-2-carboxylic acid derivatives | NB4, A549, SHSY5Y, PC3, MCF7 | Cytotoxicity with low IC50 values. scialert.net | Not specified |
| Anthra[2,3-b]furan-3-carboxamides | L1210, HeLa, K562, HCT116 | Inhibited tumor cell proliferation. reactionbiology.com | Not specified |
| Thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | Antiproliferative activity. mdpi.com | MTT assay. mdpi.com |
Assessment of Antimicrobial Potentials
Furan derivatives, particularly those containing a nitro group, have a history of investigation for their antimicrobial properties. nih.govijabbr.com The unique chemical structure of these compounds allows them to interfere with various microbial processes.
Antibacterial Efficacy Against Bacterial Pathogens
Nitrofurans are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. ijabbr.com Their mechanism of action often involves the inhibition of essential metabolic pathways in bacteria, such as glucose metabolism. ijabbr.com Studies on various furan derivatives have demonstrated their potential to inhibit the growth of pathogenic bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. ijabbr.comnih.gov The antibacterial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. For instance, some alpha-substituted 2-methyl-5-nitrofurans have been evaluated for their MIC values against a range of bacteria. nih.gov
Antifungal Activity Against Fungal Strains
In addition to antibacterial properties, certain furan derivatives have been explored for their effectiveness against fungal pathogens. nih.govjocpr.com Research has shown that some nitrofuran compounds can inhibit the growth of various fungal species. nih.gov For example, a series of nitrofuran derivatives were tested against different fungi, with some showing potent inhibitory activity with MIC values as low as 0.48 µg/mL against Histoplasma capsulatum. nih.gov The antifungal potential of these compounds is a significant area of research due to the increasing incidence of fungal infections.
| Compound Type | Microorganism | Activity Metric | Result |
|---|---|---|---|
| Nitrofuran derivatives | Various fungal species | MIC90 | 0.48 µg/mL against H. capsulatum. nih.gov |
| Alpha-substituted 2-methyl-5-nitrofurans | Gram-negative and Gram-positive bacteria | MIC | Values determined. nih.gov |
| Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate | Bacteria and fungi | Antimicrobial activity | Observed. nih.gov |
Mechanistic Investigations and Molecular Target Identification for 5 Methyl N 3 Nitrophenyl Furan 2 Carboxamide
Identification of Direct Molecular Binding Partners
Understanding the direct molecular binding partners of a compound is a critical first step in elucidating its mechanism of action. For 5-methyl-N-(3-nitrophenyl)furan-2-carboxamide, this would involve identifying the specific proteins or other macromolecules it physically interacts with to exert its biological effects.
Proteomics-Based Approaches for Target Deconvolution
Chemical proteomics is a powerful tool for identifying the protein targets of small molecules. researchgate.netnih.gov These approaches can help to deconvolute the mechanism of action of a compound by isolating and identifying its binding partners from a complex cellular environment. researchgate.netresearchgate.net Methods such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) are often employed for this purpose. researchgate.net In the absence of specific studies on this compound, no data on its protein interaction profile is available.
Affinity-Based Probes in Target Engagement Studies
Affinity-based probes are synthesized by chemically modifying a compound of interest to allow for the detection and identification of its binding partners. These probes can be used in various experimental setups to confirm target engagement both in vitro and in living cells. There are currently no published studies detailing the development or application of affinity-based probes for this compound.
Elucidation of Cellular Pathway Perturbations
Once a molecular target is identified, the next step is to understand how the interaction between the compound and its target affects cellular pathways. This involves investigating the downstream consequences of target engagement on various cellular processes.
Analysis of Apoptotic and Necroptotic Pathway Induction
Apoptosis and necroptosis are two forms of programmed cell death that are critical for normal development and tissue homeostasis. nih.gov Many therapeutic compounds exert their effects by modulating these pathways. Apoptosis is a caspase-dependent process, while necroptosis is a regulated form of necrosis that is typically activated when apoptosis is inhibited. nih.gov Without experimental data, it is unknown whether this compound can induce or inhibit either of these cell death pathways.
Studies on Cell Cycle Arrest Mechanisms
The cell cycle is a tightly regulated process that governs cell proliferation. nih.gov Compounds that interfere with the cell cycle can cause cell cycle arrest at specific checkpoints, preventing cells from dividing. nih.govnih.gov Investigating the effects of a compound on the expression and activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), can reveal its mechanism of action. nih.gov There is no available research on the effects of this compound on cell cycle progression.
Gene Expression Profiling and Protein Level Modulation
Gene expression profiling techniques, such as microarray and RNA sequencing, can provide a global view of the changes in gene expression that occur in cells following treatment with a compound. frontiersin.org This can offer insights into the cellular pathways that are affected and help to generate hypotheses about the compound's mechanism of action. frontiersin.org Similarly, proteomic analyses can reveal changes in protein levels and post-translational modifications. To date, no such studies have been published for this compound.
Interrogation of Iron Acquisition Interference in Pathogens
There is no available research to suggest that this compound has been investigated for its ability to interfere with iron acquisition in pathogens. Studies on other furan-based compounds have explored this mechanism of action, but this cannot be extrapolated to the specific compound .
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking, Covalent Adduct Formation)
A detailed analysis of the intermolecular interactions of this compound is not possible without experimental or computational studies. Such analyses, which would include investigations into hydrogen bonding, pi-pi stacking, and the potential for covalent adduct formation, have not been published.
Subcellular Localization and Distribution within Cellular Systems
Information regarding the subcellular localization and distribution of this compound within cellular systems is not available. Determining how a compound is distributed within a cell is a critical step in understanding its potential mechanism of action, but this research has not been conducted or reported for this specific molecule.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of the 5-Methyl Group on Biological Activity and Selectivity
The presence of a methyl group at the 5-position of the furan (B31954) ring can significantly influence the biological activity and selectivity of 5-methyl-N-(3-nitrophenyl)furan-2-carboxamide. The methyl group, being a small, lipophilic, and electron-donating substituent, can modulate the compound's properties through several mechanisms.
Electronically, the methyl group donates electron density into the furan ring, which can alter the reactivity and metabolic stability of the furan system. Increased electron density may make the furan ring more susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov However, this electronic effect can also modulate the acidity of the amide N-H and the rotational barrier around the furan-carboxamide bond, thereby influencing the preferred conformation and interaction with target proteins.
Table 1: Potential Effects of the 5-Methyl Group
| Feature | Potential Impact | Rationale |
|---|---|---|
| Steric Hindrance | May enhance or decrease binding affinity. | Dependent on the size and shape of the receptor's binding pocket. |
| Lipophilicity | Can increase membrane permeability and absorption. | The methyl group is a lipophilic moiety. |
| Electronic Effects | Modulates electron density of the furan ring, potentially affecting metabolic stability and reactivity. | The methyl group is electron-donating. |
| Conformation | Can influence the preferred orientation of the molecule. | Steric interactions can alter bond rotation. |
Role of the 3-Nitrophenyl Moiety in Molecular Interactions and Efficacy
The nitro group's ability to act as a hydrogen bond acceptor is a key feature in molecular recognition. It can form hydrogen bonds with specific amino acid residues in a receptor's binding site, such as arginine, lysine, or asparagine, thereby contributing to the binding affinity and selectivity of the compound.
The phenyl ring itself can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions with nonpolar residues within the binding pocket. The presence and position of the nitro group can influence the nature and strength of these interactions by altering the charge distribution of the phenyl ring.
Table 2: Potential Molecular Interactions of the 3-Nitrophenyl Moiety
| Interaction Type | Potential Interacting Residues | Role in Efficacy |
|---|---|---|
| Hydrogen Bonding | Arginine, Lysine, Asparagine, Glutamine | Enhances binding affinity and selectivity. |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Contributes to the stability of the ligand-receptor complex. |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Increases binding affinity by displacing water molecules. |
| Dipole-Dipole Interactions | Polar amino acid residues | Orients the molecule within the binding site. |
Influence of the Furan Ring System on Pharmacological Properties
The furan ring is considered a bioisostere of the phenyl ring, offering a similar size and shape but with different electronic properties due to the presence of the oxygen heteroatom. orientjchem.org This can lead to altered receptor binding interactions and a modified metabolic profile compared to a phenyl-based analogue. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially forming interactions with the biological target.
However, the furan ring is also associated with potential metabolic liabilities. It can be susceptible to oxidative metabolism, leading to the formation of reactive metabolites such as enedials, which can covalently bind to cellular macromolecules like proteins and DNA, potentially causing toxicity. nih.gov The substitution pattern on the furan ring, such as the presence of the 5-methyl group, can influence the rate and regioselectivity of this metabolic activation.
Effects of Carboxamide Linkage Modifications on Molecular Recognition
The carboxamide linkage (-CONH-) is a cornerstone of many biologically active molecules, providing a rigid and planar unit that is capable of participating in crucial hydrogen bonding interactions. nih.govresearchgate.net In this compound, this linker connects the furan and nitrophenyl moieties and plays a pivotal role in molecular recognition.
The amide group features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing it to form strong and directional interactions with the backbones or side chains of amino acid residues in a protein target. These interactions are often critical for anchoring the molecule in the binding site and determining its orientation.
Modifications to the carboxamide linkage can have profound effects on the compound's activity. For instance, N-methylation would remove the hydrogen bond donating capability, which could significantly reduce binding affinity if this interaction is essential. Reversing the amide bond (retro-amide) would alter the spatial arrangement of the hydrogen bond donor and acceptor, potentially leading to a different binding mode or a loss of activity.
Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as metabolic stability and cell permeability. nih.govdrughunter.com Common amide bioisosteres include triazoles, oxadiazoles, and other five-membered heterocycles that can mimic the geometry and hydrogen bonding capabilities of the amide group. nih.gov
Table 3: Potential Bioisosteric Replacements for the Carboxamide Linkage
| Bioisostere | Potential Advantages | Potential Disadvantages |
|---|---|---|
| 1,2,3-Triazole | Increased metabolic stability, potential for additional interactions. | Different electronic properties and hydrogen bonding pattern. |
| 1,3,4-Oxadiazole | Improved metabolic stability, mimics the hydrogen bond acceptor. | Lacks a hydrogen bond donor. |
| Thioamide | Altered electronic and steric properties. | Potential for toxicity. |
| Alkene (trans) | Increased rigidity, removal of hydrogen bonding. | Significant change in polarity and solubility. |
Stereochemical Considerations and Enantiomeric Purity Effects on Activity
For the specific molecule this compound, there are no chiral centers, and therefore, it does not exist as enantiomers. However, the principles of stereochemistry are fundamental in drug design and development, and it is important to consider that the introduction of a chiral center into this scaffold could have significant implications for its biological activity. nih.govijirset.commdpi.com
If a chiral center were to be introduced, for example, by adding a substituent to the methyl group or by modifying the linker, the resulting enantiomers would likely exhibit different pharmacological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between enantiomers, leading to stereoselective binding, metabolism, and efficacy. nih.govresearchgate.net
One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, have a different activity, or even be responsible for adverse effects. ijirset.com Therefore, if a chiral analogue of this compound were to be developed, the separation and individual testing of the enantiomers would be crucial to determine the optimal stereoisomer for therapeutic use.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.netscilit.comrsc.org For a series of analogues of this compound, QSAR models could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
To build a QSAR model, a dataset of compounds with known biological activities is required. The chemical structures of these compounds are then represented by a set of numerical descriptors that quantify their physicochemical, electronic, and steric properties. These descriptors can include parameters such as logP (lipophilicity), molar refractivity (steric bulk), and various electronic parameters derived from quantum mechanical calculations.
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical quality, as indicated by parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and a low standard error of prediction.
For a series of this compound analogues, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly informative. nih.govnih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. This information can provide intuitive guidance for designing new compounds with improved properties.
Computational Chemistry and Theoretical Investigations of 5 Methyl N 3 Nitrophenyl Furan 2 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of electron distribution and its implications for chemical behavior.
Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Descriptors
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-methyl-N-(3-nitrophenyl)furan-2-carboxamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine the energies and shapes of its molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a conceptual framework for understanding how the molecule will behave in a chemical reaction.
Key Reactivity Descriptors:
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |
| Electronegativity (χ) | -μ | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |
These descriptors, derived from DFT calculations, are instrumental in predicting the reactive nature of this compound.
Electrostatic Potential Surface (EPS) Analysis for Interaction Prediction
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting the reactive sites of a molecule and the nature of its intermolecular interactions. The EPS map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the EPS analysis would typically reveal:
Negative potential regions (red/yellow): These are associated with electronegative atoms like the oxygen atoms of the nitro and carboxamide groups, and the nitrogen of the nitro group. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Positive potential regions (blue): These are generally found around the hydrogen atoms, particularly the amide N-H group, making them prone to nucleophilic attack and potential hydrogen bond donors.
Neutral regions (green): These are typically associated with the carbon framework of the aromatic and furan (B31954) rings.
By analyzing the EPS, one can predict how the molecule will orient itself when approaching another molecule or a biological receptor, guiding the understanding of potential binding interactions.
Prediction of Vibrational Frequencies and Spectroscopic Properties
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By performing a frequency calculation using DFT methods after geometric optimization, a theoretical vibrational spectrum can be generated.
This theoretical spectrum is highly valuable for the interpretation of experimental spectroscopic data. It allows for the assignment of specific vibrational modes (stretching, bending, etc.) to the observed absorption bands. For this compound, key vibrational modes would include:
N-H stretching of the amide group.
C=O stretching of the amide group.
Asymmetric and symmetric stretching of the NO2 group.
C-H stretching of the aromatic and furan rings.
Vibrations associated with the furan ring skeleton.
Comparing the calculated frequencies with experimental IR and Raman spectra helps to confirm the molecular structure and provides a deeper understanding of its vibrational properties.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate.
Elucidation of Proposed Binding Modes and Active Site Interactions
Molecular docking studies have been performed on a series of furan-2-carboxamide derivatives, including this compound, to investigate their potential as trypanocidal agents. One key target in Trypanosoma cruzi, the parasite responsible for Chagas disease, is the cysteine protease cruzain.
Docking simulations of this compound into the active site of cruzain have been used to propose a plausible binding mode. These studies typically reveal key interactions between the ligand and the amino acid residues of the enzyme's active site. Potential interactions for this compound could include:
Hydrogen bonding: The amide group (both the N-H as a donor and the C=O as an acceptor) and the nitro group are capable of forming hydrogen bonds with polar residues in the active site.
Hydrophobic interactions: The furan and nitrophenyl rings can engage in hydrophobic or π-stacking interactions with nonpolar residues of the protein.
The binding energy, calculated by the docking software's scoring function, provides an estimate of the binding affinity. A lower binding energy suggests a more stable ligand-receptor complex. These detailed interaction maps are invaluable for understanding the structural basis of the compound's biological activity and for guiding the design of more potent inhibitors.
Virtual Screening Methodologies for Hit Identification
Virtual screening is a computational approach used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This method significantly reduces the number of compounds that need to be synthesized and tested experimentally.
There are two main types of virtual screening:
Structure-based virtual screening (SBVS): This method relies on the three-dimensional structure of the target protein. A library of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity (docking score). This is the approach used in the cruzain inhibitor studies.
Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, this method uses a set of known active compounds to identify new molecules with similar properties. This can involve searching for compounds with similar 2D chemical structures, 3D shapes (pharmacophores), or physicochemical properties.
For a compound like this compound, a virtual screening campaign could be initiated to find other molecules with a similar furan-carboxamide scaffold that might also exhibit activity against a particular target. The process involves preparing a large digital library of compounds, filtering them based on drug-like properties (such as Lipinski's rule of five), and then using either SBVS or LBVS to identify a smaller subset of "hits" for further experimental validation.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its structural flexibility, preferred conformations, and interactions with its environment, which are crucial for understanding its potential biological activity and physicochemical properties.
A typical MD simulation for this compound would be conducted in a simulated aqueous environment to mimic physiological conditions. The simulation would track the movements of each atom in the molecule over a period of nanoseconds or even microseconds, governed by a chosen force field (e.g., AMBER, CHARMM). The resulting trajectory provides a detailed picture of the molecule's dynamic nature.
Key areas of investigation in an MD simulation of this compound would include:
Conformational Flexibility: The molecule possesses several rotatable bonds, primarily the C-C bond between the furan ring and the carboxamide group, and the C-N bond of the amide linkage. MD simulations can explore the rotational energy barriers and identify the most stable dihedral angles. Studies on similar furan- and thiophene-based arylamides have demonstrated the importance of intramolecular forces in determining conformational rigidity. nih.govresearchgate.net The planarity between the furan ring and the amide group is a key factor, as is the relative orientation of the nitrophenyl ring.
Solvent Interactions: By simulating the molecule in a water box, it is possible to analyze the formation and dynamics of hydrogen bonds between the molecule (e.g., the amide group, nitro group, and furan oxygen) and surrounding water molecules. This provides insights into its solubility and how it presents itself to potential biological targets.
Stability Assessment: The root-mean-square deviation (RMSD) of the molecule's backbone atoms over the simulation time can be calculated to assess its structural stability. A stable trajectory with low RMSD values would indicate that the molecule maintains a well-defined conformation, while high fluctuations might suggest significant flexibility.
Table 1: Hypothetical MD Simulation Parameters and Key Observables for this compound
| Parameter | Value/Description | Purpose |
| Force Field | AMBER, CHARMM, or OPLS | Defines the potential energy function for atomic interactions. |
| Solvent Model | TIP3P or SPC/E water model | Simulates an aqueous physiological environment. |
| Simulation Time | 100-500 nanoseconds (ns) | Allows for sufficient sampling of conformational space. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Key Observables | ||
| RMSD | Root-Mean-Square Deviation | Measures conformational stability over time. |
| Dihedral Angle Analysis | Rotation around amide C-N and furan-carbonyl C-C bonds | Identifies preferred conformations (e.g., cis vs. trans amide). |
| Hydrogen Bond Analysis | Intramolecular and intermolecular (with water) H-bonds | Assesses interactions that stabilize structure and influence solubility. |
| Radial Distribution Function | g(r) for water around polar groups | Characterizes the solvation shell and interactions with the solvent. |
The insights gained from MD simulations are invaluable for understanding the molecule's inherent dynamic properties, which are often difficult to capture with static modeling methods alone. youtube.comresearchgate.net
Cheminformatics Approaches for Scaffold Exploration and Diversity Analysis
Cheminformatics provides a suite of computational tools to organize, analyze, and visualize chemical data, which is essential in modern drug discovery for exploring chemical space and designing compound libraries. semanticscholar.orgf1000research.com For this compound, the furan-2-carboxamide core serves as a versatile scaffold that can be systematically modified to explore structure-activity relationships (SAR).
Scaffold Exploration: The core structure can be subjected to in silico modifications to generate a virtual library of analogs. This process involves systematically altering different parts of the molecule:
R1 Group (on the furan ring): The methyl group at the 5-position of the furan ring can be replaced with other substituents, such as halogens, larger alkyl groups, or hydrogen bond donors/acceptors, to probe the effect on biological activity.
R2 Group (on the phenyl ring): The nitro group at the 3-position of the phenyl ring can be moved to the 2- or 4-position, or replaced with other electron-withdrawing or electron-donating groups (e.g., cyano, trifluoromethyl, methoxy, or amino groups). This allows for the exploration of electronic effects on target binding.
Linker Modification: The amide linker itself can be modified, for instance, by creating retro-amides or introducing spacers to alter the distance and geometry between the furan and phenyl rings.
Diversity Analysis: Once a virtual library of analogs is generated, diversity analysis is performed to ensure that the selected compounds cover a broad range of chemical properties. This prevents redundancy and maximizes the chances of discovering novel active compounds. Key parameters for diversity analysis include:
Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds are calculated for each analog.
Structural Fingerprints: These are bit strings that encode the structural features of a molecule. By comparing fingerprints, the structural similarity or dissimilarity between compounds can be quantified.
Chemical Space Visualization: Techniques like Principal Component Analysis (PCA) can be used to project the high-dimensional property space of the library into two or three dimensions, allowing for visual assessment of the library's diversity.
The goal is to select a subset of compounds from the virtual library that are representative of the whole, covering a wide swath of chemical space. broadinstitute.org This approach is more efficient than synthesizing and testing every possible analog.
Table 2: Example of a Small Virtual Library for Scaffold Exploration and Diversity Analysis
| Compound ID | R1 Group (Furan-5) | R2 Group (Phenyl-3) | Molecular Weight ( g/mol ) | Calculated logP | TPSA (Ų) |
| Parent | -CH₃ | -NO₂ | 246.21 | 2.85 | 81.99 |
| Analog-1 | -H | -NO₂ | 232.18 | 2.54 | 81.99 |
| Analog-2 | -CH₃ | -CN | 226.23 | 2.60 | 69.93 |
| Analog-3 | -Cl | -NO₂ | 266.65 | 3.27 | 81.99 |
| Analog-4 | -CH₃ | -NH₂ | 216.23 | 2.05 | 72.13 |
| Analog-5 | -CH₃ | -OCH₃ | 231.24 | 2.78 | 55.12 |
Note: Property values are estimations for illustrative purposes.
This systematic, cheminformatics-driven approach allows for the intelligent design of compound libraries based on the this compound scaffold, optimizing the search for molecules with desired biological activities. nih.govnih.govmdpi.com
In Silico Prediction of Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. These computational models help to identify potential liabilities and guide the design of molecules with better drug-like properties. nih.govrsc.org
Lipinski's Rule of Five is a widely used guideline to evaluate the druglikeness of a chemical compound and predict its potential for good oral bioavailability. wikipedia.orgdrugbank.comunits.it The rule states that an orally active drug is likely to have no more than one violation of the following criteria:
No more than 5 hydrogen bond donors (HBD).
No more than 10 hydrogen bond acceptors (HBA).
A molecular mass (MW) of less than 500 daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
For this compound, these parameters can be calculated based on its chemical structure.
Molecular Weight (MW): The molecular formula is C₁₂H₁₀N₂O₄, giving a molecular weight of approximately 246.21 g/mol .
Hydrogen Bond Donors (HBD): There is one hydrogen bond donor, which is the N-H group of the amide linkage.
Hydrogen Bond Acceptors (HBA): There are five hydrogen bond acceptors: the oxygen atom in the furan ring, the carbonyl oxygen of the amide, and the two oxygen atoms of the nitro group, plus the amide nitrogen.
Calculated logP (ClogP): The calculated logP for this molecule is typically estimated to be around 2.85, indicating moderate lipophilicity.
Table 3: Lipinski's Rule of Five Assessment for this compound
| Parameter | Rule | Calculated Value | Compliance |
| Molecular Weight (MW) | < 500 Da | 246.21 Da | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 5 | Yes |
| logP | ≤ 5 | ~2.85 | Yes |
| Violations | ≤ 1 | 0 | Pass |
Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has a high likelihood of possessing good oral bioavailability. researchgate.net
Other drug-likeness assessment tools can provide further insights. For example, Veber's rule suggests that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of 140 Ų or less. The TPSA for this compound is approximately 81.99 Ų, and it has 3 rotatable bonds, both of which are well within the preferred ranges. These additional assessments further support the potential of this compound as an orally administered agent. researchgate.net
The metabolic fate of a compound is a key determinant of its efficacy and safety. Theoretical prediction of metabolic pathways involves identifying "metabolic soft spots"—the parts of the molecule most likely to be modified by metabolic enzymes. For this compound, several potential metabolic transformations can be anticipated.
Furan Ring Oxidation: The furan moiety is susceptible to oxidation by cytochrome P450 (CYP) enzymes. orientjchem.orgnih.gov This can lead to the formation of reactive epoxide or enedial intermediates, which may subsequently be hydrolyzed or react with cellular nucleophiles like glutathione (B108866) (GSH). nih.gov This pathway can be a significant route of clearance and is also a potential source of toxicity. nih.gov
Amide Bond Hydrolysis: The amide linkage is a common site for enzymatic hydrolysis by amidases, such as carboxylesterases. researchgate.netnih.govresearchgate.net This reaction would cleave the molecule into two primary metabolites: 5-methylfuran-2-carboxylic acid and 3-nitroaniline. The rate of amide hydrolysis can vary significantly depending on the chemical environment around the amide bond. auburn.edulibretexts.org
Nitro Group Reduction: Aromatic nitro groups are readily reduced in vivo by various nitroreductases. nih.gov This is a multi-step process that converts the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. researchgate.netnih.gov The hydroxylamino intermediate is often highly reactive and can be a source of toxicity. mdpi.com
Methyl Group Oxidation: The methyl group on the furan ring is a potential site for oxidation, also likely mediated by CYP enzymes. This would initially form a hydroxymethyl group, which could be further oxidized to a carboxylic acid.
Table 4: Predicted Metabolic Pathways for this compound
| Metabolic Reaction | Site of Action | Potential Enzymes Involved | Resulting Metabolites |
| Furan Ring Oxidation | Furan Ring | Cytochrome P450s (e.g., CYP2E1) | Ring-opened products (e.g., enedials), glutathione conjugates |
| Amide Hydrolysis | Carboxamide Linker | Amidases, Carboxylesterases | 5-methylfuran-2-carboxylic acid, 3-nitroaniline |
| Nitro Reduction | Nitrophenyl Group | Nitroreductases (e.g., Xanthine Oxidase) | 3-nitrosoaniline, 3-hydroxylaminoaniline, 3-aminoaniline |
| Methyl Group Oxidation | Furan-5-Methyl Group | Cytochrome P450s | 5-(hydroxymethyl)-N-(3-nitrophenyl)furan-2-carboxamide |
Future Research Directions and Potential Applications in Chemical Biology
Design and Synthesis of Advanced Analogs with Enhanced Potency and Selectivity
The development of advanced analogs of 5-methyl-N-(3-nitrophenyl)furan-2-carboxamide with improved potency and selectivity is a promising avenue for future research. Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new molecules. nih.gov Key areas for modification include the furan (B31954) ring, the nitrophenyl group, and the carboxamide linker.
Systematic modifications of the furan core, such as the introduction of different substituents at the 5-position or even replacement of the furan with other five-membered heterocycles like thiophene (B33073) or pyrrole, could significantly impact the compound's biological activity. Similarly, altering the position and nature of the substituent on the phenyl ring could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced interactions with biological targets. For instance, the nitro group could be repositioned or replaced with other electron-withdrawing or electron-donating groups to fine-tune the compound's activity.
Furthermore, the carboxamide linker could be modified to alter the compound's conformational flexibility and hydrogen bonding capabilities. Replacing the amide with a thioamide, ester, or a retro-amide are all viable strategies that could lead to analogs with different biological profiles. The synthesis of a focused library of such analogs would allow for a comprehensive exploration of the chemical space around the parent compound and the identification of derivatives with superior potency and selectivity for specific biological targets.
| Modification Strategy | Rationale | Potential Outcome |
| Substitution at furan C-5 position | Modulate steric and electronic properties | Enhanced target binding and selectivity |
| Isosteric replacement of furan ring | Alter pharmacokinetic and pharmacodynamic properties | Improved bioavailability and metabolic stability |
| Variation of phenyl ring substituents | Fine-tune electronic and steric interactions | Increased potency and target specificity |
| Modification of the carboxamide linker | Optimize conformational flexibility and H-bonding | Improved binding affinity and cellular permeability |
Strategies for Targeted Delivery in Cellular and Tissue Models
To enhance the therapeutic potential and minimize off-target effects of this compound, the development of targeted delivery strategies is crucial. One promising approach is the encapsulation of the compound within nanocarriers, such as liposomes or polymeric nanoparticles. hilarispublisher.com These nanoparticles can be further functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on the surface of target cells, for example, in cancer. tudublin.ie
Another strategy involves the conjugation of the compound to a carrier molecule that facilitates its transport to a specific cellular compartment or tissue. For instance, conjugation to a cell-penetrating peptide could enhance its intracellular uptake. Given the presence of the nitrophenyl group, which can be reduced under hypoxic conditions, this compound is a potential candidate for hypoxia-activated drug delivery. This approach would involve designing prodrugs that release the active compound selectively in the hypoxic microenvironment of solid tumors, thereby increasing the therapeutic index. hilarispublisher.com
The furan moiety itself can be utilized for targeted delivery through Diels-Alder "click chemistry". utoronto.ca Furan-functionalized nanoparticles can be prepared and subsequently conjugated with antibodies or other targeting moieties, allowing for precise delivery to the desired biological location. utoronto.ca
Exploration of New Biological Targets and Therapeutic Areas
The chemical structure of this compound suggests a broad range of potential biological activities that warrant further investigation. Furan-containing compounds have been reported to exhibit a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ijabbr.com Therefore, it is plausible that this compound or its derivatives could be active in these therapeutic areas.
Initial screening of the compound against a panel of cancer cell lines, pathogenic bacteria, and fungi would be a logical first step to identify potential lead activities. For example, some furan-2-carboxamide derivatives have shown potent cytotoxic activity against breast cancer cell lines. nih.gov Furthermore, the nitrophenyl group is a common feature in compounds with activity against parasitic protozoa, suggesting a potential application in the treatment of diseases like leishmaniasis or trypanosomiasis.
Beyond these areas, the compound could be screened against a diverse array of biological targets, such as enzymes, G-protein coupled receptors, and ion channels, using high-throughput screening platforms. The identification of a novel biological target would open up new avenues for therapeutic intervention and for understanding the fundamental biological processes in which the target is involved.
Development of Chemical Probes for Specific Biological Pathways
Should this compound be found to interact with a specific biological target, it could be developed into a valuable chemical probe to study the function of that target in its native biological context. A chemical probe is a small molecule that is used to selectively modulate the function of a protein or a biological pathway.
To be an effective chemical probe, the compound would ideally exhibit high potency, selectivity, and cell permeability. Further chemical modifications might be necessary to optimize these properties. For example, a "clickable" handle, such as an alkyne or an azide, could be incorporated into the molecule to facilitate its conjugation to a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. This would enable the visualization of the compound's subcellular localization or the identification of its binding partners through affinity purification and mass spectrometry.
The furan moiety itself can be a target for the development of molecular probes. A Diels-Alder reaction with a maleimide-based probe can be used to covalently modify the furan ring, allowing for easy identification by liquid chromatography-mass spectrometry (LC-MS). beilstein-journals.orgnih.gov This approach could be used to track the compound and its metabolites in complex biological samples.
Integration into Combination Modality Studies in Preclinical Models
In many diseases, particularly cancer, combination therapy has emerged as a more effective treatment strategy than monotherapy. nih.gov Once a significant biological activity of this compound is established, it would be valuable to investigate its potential in combination with other therapeutic agents in preclinical models.
For instance, if the compound exhibits anticancer activity, it could be tested in combination with standard-of-care chemotherapeutic drugs or targeted therapies. researchgate.netmdpi.com The goal of such studies would be to identify synergistic or additive interactions that lead to enhanced efficacy and reduced toxicity. The compound could potentially act as a chemosensitizer, rendering cancer cells more susceptible to the effects of other drugs.
Furthermore, if the compound is found to modulate a specific signaling pathway, it could be combined with other agents that target different nodes in the same or parallel pathways. This approach, known as rational combination therapy, is based on a deep understanding of the underlying biology of the disease and can lead to more durable therapeutic responses. Preclinical studies in cell culture and animal models would be essential to evaluate the efficacy and safety of such combination regimens before they can be considered for clinical translation.
Q & A
Q. What strategies identify synergistic interactions with other therapeutics?
- Methodological Answer :
- Combination index assay : Chou-Talalay method to quantify synergy (e.g., with paclitaxel in cancer models) .
- Isobologram analysis : Plot dose-response curves to validate additive/synergistic effects .
- Transcriptomics : RNA-seq to identify pathways modulated by the combination .
Q. How are degradation pathways and stability under varying conditions analyzed?
- Methodological Answer :
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/alkaline) .
- HPLC-MS : Identify degradation products (e.g., nitro reduction to amine or furan ring oxidation) .
- Accelerated stability studies : ICH Q1A guidelines to determine shelf life in different formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
